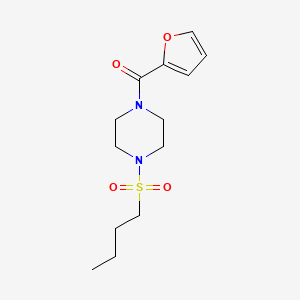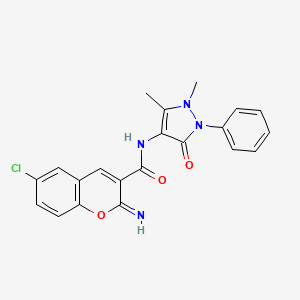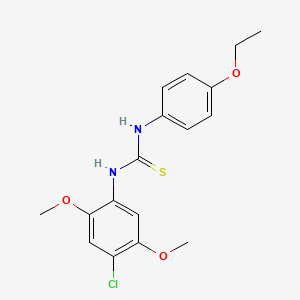
5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBTT, is a thiazolidinone derivative that has gained attention in the scientific community for its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In animal models, 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress, as well as improve glucose tolerance and insulin sensitivity. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential pharmacological properties. However, there are also some limitations to using 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the pharmacokinetics and toxicity of 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one have not been fully characterized, which could limit its potential use in vivo.
Orientations Futures
There are several future directions for the study of 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. One area of research could be to further investigate the mechanism of action of 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one and its effects on various signaling pathways. Another area of research could be to study the pharmacokinetics and toxicity of 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in vivo, in order to determine its potential use as a therapeutic agent. Additionally, 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one could be modified to improve its solubility and bioavailability, which could make it more useful for lab experiments and potential clinical applications.
Conclusion
In conclusion, 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in the scientific community for its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in scientific research. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, antioxidant, and antitumor activities, as well as potential use in the treatment of diabetes. While there are some limitations to using 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments, there are several future directions for the study of this compound.
Applications De Recherche Scientifique
5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has been the subject of various scientific research studies due to its potential pharmacological properties. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor activities. 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
Propriétés
IUPAC Name |
(5Z)-5-[(4-butoxyphenyl)methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-3-5-11-19-17(20)16(23-18(19)22)13-14-7-9-15(10-8-14)21-12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRQLXOLPLCIRJ-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OCCCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B4772705.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772721.png)
![2-methyl-N-[4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4772727.png)
![5-({[3-(4-chlorophenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772734.png)
![2-{4-[(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4772740.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4772749.png)

![N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide](/img/structure/B4772758.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)
